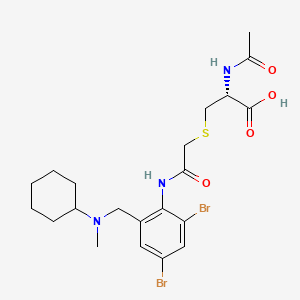
Alanine, N-acetyl-3-(((2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)methyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, N-acetyl-3-(((2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)methyl)thio)- is a complex organic compound that belongs to the class of N-acylated amino acids. This compound is characterized by the presence of an alanine backbone, which is modified with an N-acetyl group and a dibromocarbaniloyl moiety. The compound’s unique structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-acetyl-3-(((2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)methyl)thio)- typically involves multiple steps. The process begins with the acetylation of alanine to form N-acetylalanine. This intermediate is then subjected to further reactions to introduce the dibromocarbaniloyl group and the cyclohexylmethylamino moiety. The final step involves the formation of the thioether linkage. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Alanine, N-acetyl-3-(((2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)methyl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the dibromocarbaniloyl group, leading to debromination.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted derivatives .
Scientific Research Applications
Alanine, N-acetyl-3-(((2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)methyl)thio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study protein modifications and interactions due to its ability to form stable thioether linkages.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a probe for studying biochemical pathways.
Mechanism of Action
The mechanism by which Alanine, N-acetyl-3-(((2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)methyl)thio)- exerts its effects involves its interaction with specific molecular targets. The dibromocarbaniloyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The thioether linkage provides stability and resistance to metabolic degradation, allowing the compound to exert its effects over a longer duration .
Comparison with Similar Compounds
Similar Compounds
- N-Acetylphenylalanine
- N-Acetyltyrosine
- N-Acetyltryptophan
- N-Acetylhistidine
Uniqueness
Compared to these similar compounds, Alanine, N-acetyl-3-(((2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)methyl)thio)- is unique due to the presence of the dibromocarbaniloyl group and the thioether linkage. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
97290-48-7 |
|---|---|
Molecular Formula |
C21H29Br2N3O4S |
Molecular Weight |
579.3 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[2-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C21H29Br2N3O4S/c1-13(27)24-18(21(29)30)11-31-12-19(28)25-20-14(8-15(22)9-17(20)23)10-26(2)16-6-4-3-5-7-16/h8-9,16,18H,3-7,10-12H2,1-2H3,(H,24,27)(H,25,28)(H,29,30)/t18-/m0/s1 |
InChI Key |
KWGKJGBKFHKDJR-SFHVURJKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



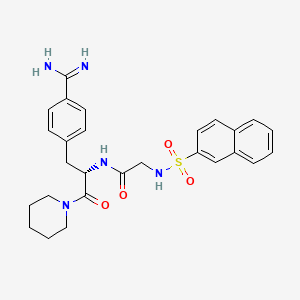
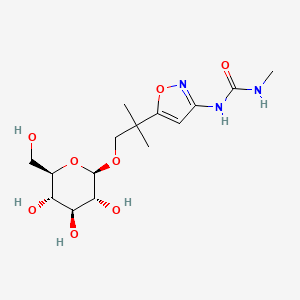
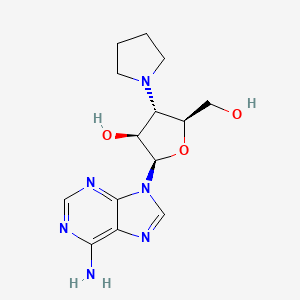
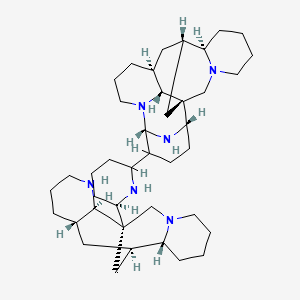
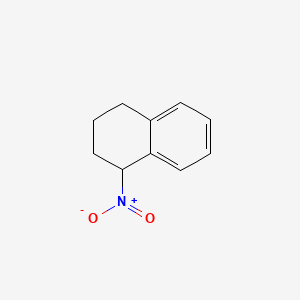
![6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione](/img/structure/B12789627.png)


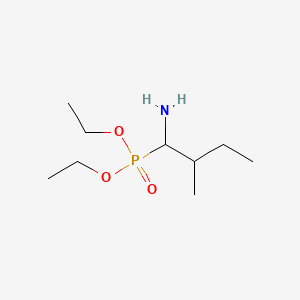

![[3,3-Dimethyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] 4-methylbenzenesulfonate](/img/structure/B12789655.png)


